5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethyl acetate, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Sildenafil Impurity A: 5-[2-Ethoxy-5[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one.
Indole Derivatives: Various indole derivatives exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
What sets 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a piperazine ring enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S/c1-10-2-3-11(16)8-12(10)19-4-6-20(7-5-19)25(23,24)13-9-17-15(22)18-14(13)21/h2-3,8-9H,4-7H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELNSBDJUBGQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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